molecular formula C23H28N4O3 B11668937 3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668937
M. Wt: 408.5 g/mol
InChI Key: VOADUCNXWYAILJ-ZMOGYAJESA-N
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Description

3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an adamantyl group, a pyrazole ring, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with hydrazine to form 1-adamantylhydrazine. This intermediate is further reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazole ring and dimethoxyphenyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.

    1,3-Dehydroadamantane: A versatile synthetic platform for functional compounds with a cage structure.

    Adamantyl-1,3,4-oxadiazole: Investigated for its potential as a kinase inhibitor.

Uniqueness

3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its adamantyl group provides stability and rigidity, while the pyrazole and dimethoxyphenyl moieties offer diverse functionalization possibilities .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-29-19-4-3-14(8-20(19)30-2)13-24-27-22(28)18-9-21(26-25-18)23-10-15-5-16(11-23)7-17(6-15)12-23/h3-4,8-9,13,15-17H,5-7,10-12H2,1-2H3,(H,25,26)(H,27,28)/b24-13+

InChI Key

VOADUCNXWYAILJ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC

Origin of Product

United States

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